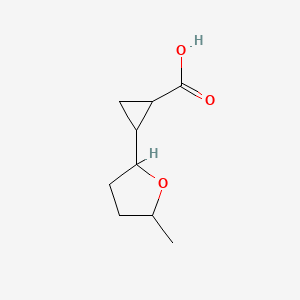

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Description

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a compound that features a cyclopropane ring attached to a carboxylic acid group and a 5-methyloxolan-2-yl substituent

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H14O3/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |

InChI Key |

UMMIALAKANNAFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(O1)C2CC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate olefin precursor followed by functional group transformations to introduce the carboxylic acid and 5-methyloxolan-2-yl groups. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high efficiency and cost-effectiveness. The purification of the product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: The compound could be investigated for its potential therapeutic properties or as a precursor for drug development.

Industry: It may be used in the production of specialty chemicals, materials, or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

2-methyloxolane: A related compound with similar structural features but different functional groups.

Cyclopropane carboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the 5-methyloxolan-2-yl substituent.

Uniqueness

2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the 5-methyloxolan-2-yl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.

Biological Activity

Overview

2-(5-Methyloxolan-2-yl)cyclopropane-1-carboxylic acid, a compound characterized by its unique cyclopropane structure and the presence of a methyloxolane moiety, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHO

- CAS Number : 2228211-20-7

- Molecular Weight : 168.24 g/mol

The compound exists as a mixture of diastereomers, which can exhibit different biological activities due to their stereochemical variations.

Biological Activities

Research indicates that 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid may possess a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Antifungal Properties : The compound also displays antifungal activity, particularly against species such as Candida albicans. The action is believed to involve inhibition of fungal cell wall synthesis.

- Anticancer Potential : Preliminary in vitro studies suggest that this compound may inhibit the proliferation of cancer cells. The specific pathways involved include modulation of apoptosis and cell cycle arrest in tumor cells.

The biological effects of 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid are attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity. For instance, it has been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.

- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various diastereomers of 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for one diastereomer, demonstrating potent antibacterial activity.

Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after exposure to concentrations above 50 µM.

Study 3: Fungal Inhibition

The antifungal properties were tested against Candida albicans, where the compound exhibited an IC50 value of 25 µg/mL. This suggests significant potential for therapeutic applications in treating fungal infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid | Structure | Moderate antimicrobial |

| Cyclopropane-1-carboxylic acid | Structure | Low anticancer activity |

| 2-Methyloxolane | Structure | Minimal biological activity |

The unique combination of functional groups in 2-(5-methyloxolan-2-yl)cyclopropane-1-carboxylic acid contributes to its enhanced biological activities compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.